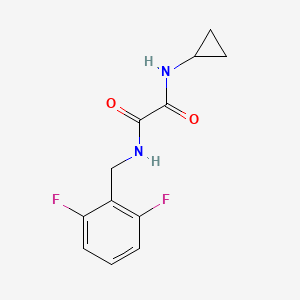

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

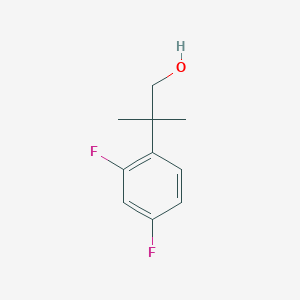

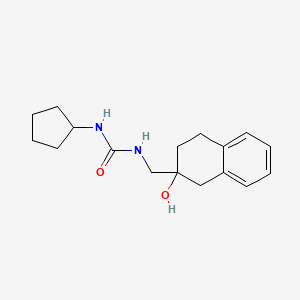

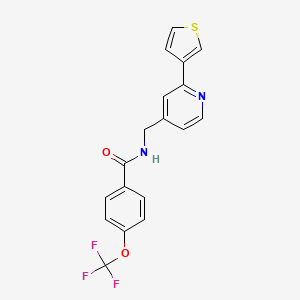

“N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound. It belongs to the class of compounds known as oxalamides, which are amide derivatives of oxalic acid . The compound contains a cyclopropyl group (a three-membered carbon ring) and a 2,6-difluorobenzyl group (a benzene ring with two fluorine atoms at the 2nd and 6th positions).

Molecular Structure Analysis

The molecular structure of this compound would include a central oxalamide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, repeated twice), with a cyclopropyl group attached to one nitrogen atom and a 2,6-difluorobenzyl group attached to the other nitrogen atom .Aplicaciones Científicas De Investigación

Chemical Reactivity and Cyclopropanation The reactivity of oxalamide-based carbenes, including those with cyclopropyl groups, has been extensively studied. These compounds engage in reactions such as cyclopropanation, producing cyclopropane derivatives, which are of interest due to their potential applications in medicinal chemistry and drug design. For instance, the treatment of certain substrates with styrene or methyl acrylate under specific conditions leads to cyclopropanation products. Such reactions underscore the utility of cyclopropyl-containing compounds in synthesizing structurally complex and potentially bioactive molecules (Braun, Frank, & Ganter, 2012).

Insecticidal Activity The development of novel insecticides with unique chemical structures, including those incorporating cyclopropyl groups, highlights the importance of cyclopropyl derivatives in agriculture. Such compounds have demonstrated exceptional activity against various pests, indicating their potential in developing new, more effective insecticides (Tohnishi et al., 2005).

Cyclopropylation Methods Advancements in cyclopropylation methods, involving cyclopropyl groups, have enabled the synthesis of molecules containing cyclopropane-heteroatom linkages, crucial for medicinal chemistry. Such methodologies facilitate the construction of cyclopropyl aryl ethers and cyclopropyl amine derivatives, expanding the toolkit for synthesizing pharmacologically relevant molecules (Derosa et al., 2018).

Enzyme Inhibition Research into cyclopropyl-containing compounds has also led to the discovery of their inhibitory effects on enzymes such as carbonic anhydrase. These findings are significant for the development of therapeutic agents targeting various diseases, demonstrating the versatility of cyclopropyl derivatives in drug discovery and development (Boztaş et al., 2015).

Biocatalysis and Stereoselective Synthesis The use of biocatalysts for the stereoselective synthesis of cyclopropyl-containing compounds illustrates the intersection of green chemistry and pharmaceutical synthesis. This approach offers an environmentally friendly and efficient pathway to produce stereoselectively enriched compounds, potentially leading to new drugs (Tinoco et al., 2017).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its predicted density is 1337±006 g/cm3 , which may influence its absorption and distribution in the body .

Propiedades

IUPAC Name |

N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKPJDNNDTPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)

![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)

![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)